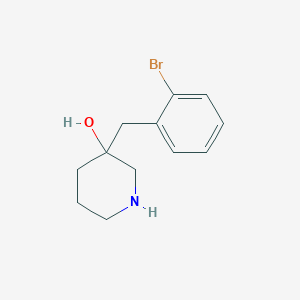
3-(2-Bromobenzyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromobenzyl)piperidin-3-ol is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . It features a piperidine ring substituted with a 2-bromobenzyl group and a hydroxyl group at the 3-position. This compound is primarily used in research and industrial applications.
Métodos De Preparación
The synthesis of 3-(2-Bromobenzyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with 2-bromobenzyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the bromobenzyl halide, forming the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-(2-Bromobenzyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom, forming a benzylpiperidine derivative. This can be achieved using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-(2-Bromobenzyl)piperidin-3-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Bromobenzyl)piperidin-3-ol is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its effects may be mediated through the modulation of these targets, leading to changes in cellular signaling and function .
Comparación Con Compuestos Similares
3-(2-Bromobenzyl)piperidin-3-ol can be compared to other piperidine derivatives, such as:
Piperine: Found in black pepper, piperine has antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer properties.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
3-[(2-bromophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H16BrNO/c13-11-5-2-1-4-10(11)8-12(15)6-3-7-14-9-12/h1-2,4-5,14-15H,3,6-9H2 |
Clave InChI |
XTMCWRAZKPWALV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)(CC2=CC=CC=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















